(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a benzyloxy group, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving o-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride.
Formation of Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the benzothiazole derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the benzothiazole ring using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core structure and have similar biological activities.
Benzothiazole Sulfonamides: These derivatives have a sulfonamide group instead of the carbamic acid ester moiety and exhibit different pharmacological properties.
Benzyloxybenzothiazoles: Compounds with a benzyloxy group attached to the benzothiazole ring, similar to (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester.
Uniqueness
This compound is unique due to the presence of the carbamic acid tert-butyl ester moiety, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
1440526-44-2 |
---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl N-(6-phenylmethoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)24-18(22)21-17-20-15-10-9-14(11-16(15)25-17)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI Key |
LJYRPZYTGLXYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.